

Application Notes and Protocols: Synthesis of Dihydro- β -ionol from β -ionone via Birch Reduction

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Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: B3421568

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Abstract

This document provides a detailed protocol for the synthesis of dihydro- β -ionol from β -ionone using the Birch reduction. This reduction method, employing an alkali metal in liquid ammonia with a proton source, is a classic and effective transformation in organic synthesis. These application notes are intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the experimental procedure, including reaction setup, work-up, purification, and characterization of the product. All quantitative data is presented in structured tables, and a graphical representation of the experimental workflow is provided.

Introduction

Dihydro- β -ionol, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a valuable fragrance and flavor compound with a woody and floral scent. It also serves as a key intermediate in the synthesis of other important molecules in the fragrance industry. The Birch reduction offers a powerful method for the synthesis of dihydro- β -ionol from the readily available starting material, β -ionone. This reaction specifically reduces the enone system of β -ionone to the corresponding allylic alcohol, dihydro- β -ionol. The procedure involves the use of a dissolved alkali metal, typically sodium, in liquid ammonia in the presence of a proton donor.

Reaction Scheme

The overall reaction for the Birch reduction of β -ionone to dihydro- β -ionol is as follows:

Reactants: β -ionone, Sodium (Na), Liquid Ammonia (NH_3), Proton Source (e.g., H_2O or an alcohol)
Product: Dihydro- β -ionol

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below.

Property	β -ionone (Starting Material)	Dihydro- β -ionol (Product)
IUPAC Name	4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one	4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[1]
Molecular Formula	$\text{C}_{13}\text{H}_{20}\text{O}$	$\text{C}_{13}\text{H}_{24}\text{O}$ [1]
Molecular Weight	192.30 g/mol	196.33 g/mol [1]
Appearance	Pale yellow liquid	White solid with a woody odour[1]
Boiling Point	126-128 °C at 12 mmHg	234 °C at 760 mmHg[1]
Melting Point	Not applicable	38-40 °C[1]
Solubility	Soluble in most organic solvents.	Soluble in common organic solvents[1]
CAS Number	14901-07-6	3293-47-8[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of β -ionone and dihydro- β -ionol.

Table 1: $^1\text{H-NMR}$ Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
β -ionone	7.26	d, J=16.3 Hz	1H	CH=CHCO
6.09	d, J=16.3 Hz	1H		CH=CHCO
2.29	s	3H		COCH ₃
2.01	t, J=6.2 Hz	2H		CH ₂ -C=
1.70	s	3H		C=C-CH ₃
1.60	t, J=6.2 Hz	2H		CH ₂ -CH ₂ -C=
1.45	sextet, J=6.2 Hz	2H		C(CH ₃) ₂ -CH ₂ -CH ₂
1.01	s	6H		C(CH ₃) ₂
Dihydro- β -ionol	3.82	m	1H	CHOH
2.00 - 1.80	m	4H		CH ₂ -C= and CH ₂ -CH(OH)
1.63	s	3H		C=C-CH ₃
1.55 - 1.40	m	4H		C(CH ₃) ₂ -CH ₂ -CH ₂
1.20	d, J=6.2 Hz	3H		CH(OH)CH ₃
0.98	s	6H		C(CH ₃) ₂

Table 2: ¹³C-NMR Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)
β -ionone	198.3, 145.0, 136.1, 132.9, 129.8, 39.4, 34.1, 33.0, 28.6 (2C), 27.0, 21.6, 19.1
Dihydro- β -ionol	135.5, 128.2, 67.8, 40.0, 39.8, 35.0, 32.9, 28.8 (2C), 23.5, 21.7, 19.3

Table 3: IR Data (thin film, cm^{-1})

Compound	Key Absorptions (cm^{-1})	Assignment
β -ionone	2960 (s), 1670 (s), 1610 (m), 1360 (m), 980 (m)	C-H stretch, C=O stretch (conjugated), C=C stretch, C-H bend, =C-H bend (trans)
Dihydro- β -ionol	3350 (br, s), 2960 (s), 1450 (m), 1375 (m), 1070 (m)	O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch

Experimental Protocol

This protocol is based on established procedures for Birch reductions and has been adapted for the synthesis of dihydro- β -ionol from β -ionone.[\[2\]](#)

Materials and Equipment

- Reagents:
 - β -ionone (97%)
 - Sodium metal, stored under mineral oil
 - Anhydrous liquid ammonia
 - Anhydrous tetrahydrofuran (THF) or diethyl ether
 - Proton source: Deionized water or absolute ethanol
 - Ammonium chloride (solid)
 - Diethyl ether (for extraction)
 - Saturated aqueous sodium chloride solution (brine)
 - Anhydrous magnesium sulfate or sodium sulfate
- Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet/outlet
- Low-temperature thermometer
- Dry ice/acetone bath
- Cannula for liquid transfer
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)

Procedure

Reaction Setup

- Assemble a three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
- Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.
- Through the gas inlet, condense anhydrous liquid ammonia into the flask. For a reaction on a 26 mmol scale (approximately 5g of β -ionone), around 50-75 mL of liquid ammonia is typically sufficient.

Reaction Execution

- Once the desired volume of liquid ammonia is collected, add anhydrous THF or diethyl ether (approximately 50 mL) to the flask with stirring.
- In a separate, dry flask, prepare a solution of β -ionone (1.0 eq.) in the same anhydrous solvent (e.g., 5.0 g, 26.0 mmol in 25 mL of THF).
- To the stirred liquid ammonia solution, carefully add small, freshly cut pieces of sodium metal (approx. 2.5-3.0 eq., e.g., 1.5 - 1.8 g, 65-78 mmol) until a persistent deep blue color is

observed. This indicates the presence of solvated electrons.

- Slowly add the solution of β -ionone to the sodium-ammonia solution over 15-20 minutes.
- After the addition of β -ionone, add the proton source. If using water, add it dropwise (1.0 eq., e.g., 0.47 g, 26.0 mmol). If using ethanol, it can be added as a solution in the reaction solvent.
- Allow the reaction to stir at -78 °C for 1-2 hours. The disappearance of the blue color indicates the consumption of the solvated electrons.

Work-up

- Quench the reaction by the slow and careful addition of solid ammonium chloride in small portions until the blue color, if any remains, is discharged.
- Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add deionized water (e.g., 50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

- Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect the fractions containing the product (monitored by TLC) and concentrate them under reduced pressure to afford pure dihydro- β -ionol.

Expected Yield: 70-80%

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of dihydro- β -ionol from β -ionone via Birch reduction.



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References

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- 2. JPS61134332A - Production of dihydro-beta-ionol - Google Patents [patents.google.com]
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